molecular formula C8H11Cl2N5 B109686 1-(3-Chlorophenyl)biguanide hydrochloride CAS No. 2113-05-5

1-(3-Chlorophenyl)biguanide hydrochloride

Cat. No.: B109686
CAS No.: 2113-05-5
M. Wt: 248.11 g/mol
InChI Key: FOWAIJYHRWFTHR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)biguanide hydrochloride is a chemical compound known for its potent activity as a serotonin receptor agonist. It is primarily used in scientific research to study the serotonin system, particularly the 5-HT3 receptor subtype. The compound has a molecular formula of C8H10ClN5·HCl and a molecular weight of 248.11 g/mol .

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)biguanide hydrochloride interacts with the 5-HT3 serotonin receptor, acting as a very potent agonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .

Cellular Effects

The effects of this compound on cells are primarily mediated through its action on the 5-HT3 serotonin receptor . By activating this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT3 serotonin receptor . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes changes in the compound’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the 5-HT3 serotonin receptor . This can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)biguanide hydrochloride can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with cyanamide, followed by the addition of ammonium chloride. The reaction typically proceeds under acidic conditions to facilitate the formation of the biguanide structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification steps such as recrystallization to obtain the final product in a pure form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)biguanide hydrochloride is unique due to its high selectivity and potency for the 5-HT3 receptor compared to other biguanide derivatives. This makes it particularly useful for detailed studies of serotonin receptor function and its role in various biological systems .

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWAIJYHRWFTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2113-05-5
Record name Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=2113-05-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2113-05-5
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Record name 1-(3-Chlorophenyl)-biguanide hydrochloride
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Record name 1-(3-Chlorophenyl)biguanide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(3-Chlorophenyl)biguanide hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a selective agonist of the 5-HT3 receptor, a ligand-gated ion channel found in the central and peripheral nervous systems. [, , ] Upon binding to 5-HT3 receptors, this compound triggers the opening of the channel, leading to an influx of sodium and calcium ions into the cell. This influx subsequently depolarizes the neuron, potentially initiating a cascade of downstream effects depending on the neuronal population and brain region involved. [, ] For instance, activation of 5-HT3 receptor-expressing interneurons in the neocortex by this compound has been shown to induce both vasodilation via nitric oxide release and vasoconstriction mediated by neuropeptide Y. []

Q2: Can you elaborate on the role of this compound in studying memory and learning processes?

A2: Research suggests that this compound can influence memory consolidation processes. Studies focusing on the prelimbic area of the brain, a region crucial for memory formation, have demonstrated that administration of this compound immediately after a learning task can impair the consolidation of inhibitory avoidance memory. [] This effect is attributed to the activation of 5-HT3 receptors in this brain region. Conversely, activation of 5-HT4 receptors in the same area was found to enhance memory consolidation. [] These findings underscore the complex and often opposing roles of different serotonin receptor subtypes in modulating cognitive functions.

Q3: Beyond the nervous system, are there other areas where this compound demonstrates activity?

A3: Indeed, research indicates that this compound can modulate the activity of the Na+/K+ pump, a crucial ion transporter found in various cell types, including neurons. [, , ] Experiments on rat hippocampal CA1 pyramidal neurons have revealed that this compound can inhibit Na+/K+ pump current in a dose-dependent manner. [, , ] This inhibitory effect is mediated specifically through the activation of 5-HT3 receptors. [, , ] Given the vital role of the Na+/K+ pump in maintaining neuronal excitability and synaptic transmission, this finding further highlights the potential of this compound as a valuable tool for investigating neuronal function.

Q4: What are the implications of the diverse effects observed with this compound?

A4: The variety of effects elicited by this compound underscores the complexity of the serotonergic system and the intricate interplay between different receptor subtypes. While it can impair certain types of memory consolidation, it can also modulate neuronal excitability and vascular tone. [, , , , ] This diversity highlights the importance of further research to fully comprehend the therapeutic potential and potential limitations of targeting specific serotonin receptors for treating conditions ranging from cognitive impairments to cardiovascular diseases.

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